molecular formula C14H23NO4S2 B14663550 S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate CAS No. 38914-74-8

S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate

Katalognummer: B14663550
CAS-Nummer: 38914-74-8
Molekulargewicht: 333.5 g/mol
InChI-Schlüssel: JKPNBDINHLNEKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate is an organic compound with the molecular formula C13H21NO4S2. This compound is characterized by the presence of a thiosulfate group, which is known for its reactivity and versatility in various chemical reactions. The compound’s structure includes a p-methoxyphenyl group, which contributes to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate typically involves the reaction of 4-(p-methoxyphenyl)butylamine with 3-chloropropyl hydrogen thiosulfate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate
  • S-(2-{Ethyl[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]amino}ethyl) hydrogen thiosulfate
  • S-(2-{[3-Oxo-3-(1,3-thiazol-2-ylamino)propyl]amino}ethyl) hydrogen thiosulfate

Uniqueness

S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate is unique due to its specific structural features, such as the p-methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

38914-74-8

Molekularformel

C14H23NO4S2

Molekulargewicht

333.5 g/mol

IUPAC-Name

1-methoxy-4-[4-(3-sulfosulfanylpropylamino)butyl]benzene

InChI

InChI=1S/C14H23NO4S2/c1-19-14-8-6-13(7-9-14)5-2-3-10-15-11-4-12-20-21(16,17)18/h6-9,15H,2-5,10-12H2,1H3,(H,16,17,18)

InChI-Schlüssel

JKPNBDINHLNEKN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CCCCNCCCSS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.